Cas no 1219949-50-4 (3-Piperidinylisonicotinate Hydrochloride)

3-Piperidinylisonicotinate Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 3-Piperidinyl isonicotinate hydrochloride
- PIPERIDIN-3-YL ISONICOTINATE HYDROCHLORIDE
- AKOS015847060
- 1219949-50-4
- piperidin-3-yl pyridine-4-carboxylate;hydrochloride
- Piperidin-3-ylisonicotinatehydrochloride
- 3-Piperidinylisonicotinate Hydrochloride
-
- インチ: 1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H
- InChIKey: MXKXALIQVSLLPD-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=NC=C1)(=O)OC1CNCCC1.Cl
計算された属性
- せいみつぶんしりょう: 242.0822054g/mol
- どういたいしつりょう: 242.0822054g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51.2Ų
3-Piperidinylisonicotinate Hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P992523-10mg |
3-Piperidinylisonicotinate Hydrochloride |
1219949-50-4 | 10mg |
$ 65.00 | 2022-06-03 | ||
Chemenu | CM310451-1g |
Piperidin-3-yl isonicotinate hydrochloride |
1219949-50-4 | 95% | 1g |
$165 | 2022-06-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049057-500mg |
3-Piperidinyl isonicotinate hydrochloride |
1219949-50-4 | 500mg |
1754CNY | 2021-05-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 049057-500mg |
3-Piperidinyl isonicotinate hydrochloride |
1219949-50-4 | 500mg |
1754.0CNY | 2021-07-10 | ||
TRC | P992523-5mg |
3-Piperidinylisonicotinate Hydrochloride |
1219949-50-4 | 5mg |
$ 50.00 | 2022-06-03 | ||
TRC | P992523-50mg |
3-Piperidinylisonicotinate Hydrochloride |
1219949-50-4 | 50mg |
$ 135.00 | 2022-06-03 | ||
Chemenu | CM310451-5g |
Piperidin-3-yl isonicotinate hydrochloride |
1219949-50-4 | 95% | 5g |
$495 | 2022-06-14 |
3-Piperidinylisonicotinate Hydrochloride 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
3-Piperidinylisonicotinate Hydrochlorideに関する追加情報
3-Piperidinylisonicotinate Hydrochloride (CAS No. 1219949-50-4): An Overview of Its Structure, Properties, and Applications
3-Piperidinylisonicotinate Hydrochloride (CAS No. 1219949-50-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as isonicotinic acid 3-piperidinyl ester hydrochloride, is a derivative of piperidine and isonicotinic acid, both of which are well-known for their diverse biological activities.
The chemical structure of 3-Piperidinylisonicotinate Hydrochloride is characterized by a piperidine ring linked to an isonicotinate moiety through an ester bond, with the entire molecule being protonated to form the hydrochloride salt. This unique structure confers the compound with a range of pharmacological properties, making it a valuable candidate for various therapeutic applications.
In recent years, extensive research has been conducted to explore the potential therapeutic uses of 3-Piperidinylisonicotinate Hydrochloride. One of the key areas of interest is its role in the treatment of neurological disorders. Studies have shown that this compound exhibits potent neuroprotective effects, which may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that 3-Piperidinylisonicotinate Hydrochloride effectively protected neurons from ischemic injury by inhibiting the release of pro-inflammatory cytokines and enhancing antioxidant defenses.
Beyond its neuroprotective properties, 3-Piperidinylisonicotinate Hydrochloride has also shown promise in the treatment of inflammatory conditions. Inflammatory diseases such as arthritis and colitis are characterized by chronic inflammation and tissue damage. Research has indicated that this compound can suppress the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), thereby reducing inflammation and promoting tissue repair. A study published in the Inflammation Research journal highlighted the anti-inflammatory effects of 3-Piperidinylisonicotinate Hydrochloride in both in vitro and in vivo models.
The pharmacokinetic properties of 3-Piperidinylisonicotinate Hydrochloride have also been extensively studied. This compound exhibits good oral bioavailability and a favorable pharmacokinetic profile, making it suitable for oral administration. Additionally, it has been shown to have low toxicity and high safety margins, which are crucial factors for its potential use as a therapeutic agent. A preclinical study published in the Toxicological Sciences journal reported that 3-Piperidinylisonicotinate Hydrochloride did not exhibit any significant adverse effects at therapeutic doses.
In terms of its synthetic route, 3-Piperidinylisonicotinate Hydrochloride can be synthesized through a multi-step process involving the esterification of isonicotinic acid with 3-piperidine methanol followed by protonation with hydrochloric acid. The synthesis process is well-documented in the literature and can be optimized for large-scale production. This makes it feasible for pharmaceutical companies to develop this compound into a viable drug candidate.
The potential applications of 3-Piperidinylisonicotinate Hydrochloride extend beyond its use as a standalone therapeutic agent. It has also been explored as a lead compound for the development of novel drug derivatives with enhanced efficacy and reduced side effects. For example, researchers have synthesized several analogs of 3-Piperidinylisonicotinate Hydrochloride by modifying the piperidine or isonicotinate moieties to improve their pharmacological properties. These analogs have shown promising results in preliminary studies, suggesting that they may offer even greater therapeutic benefits.
In conclusion, 3-Piperidinylisonicotinate Hydrochloride (CAS No. 1219949-50-4) is a multifaceted compound with significant potential in various therapeutic areas. Its neuroprotective and anti-inflammatory properties make it an attractive candidate for the treatment of neurological disorders and inflammatory conditions. The favorable pharmacokinetic profile and low toxicity further support its development as a safe and effective therapeutic agent. As research in this field continues to advance, it is likely that new applications and derivatives of this compound will emerge, contributing to the advancement of medicinal chemistry and pharmaceutical science.
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